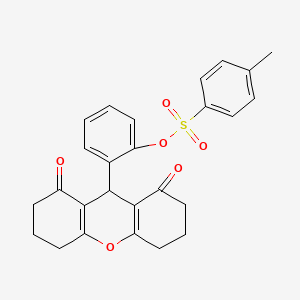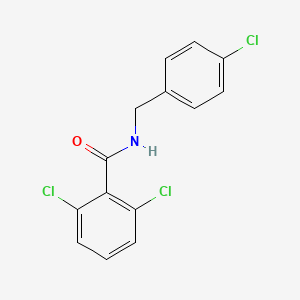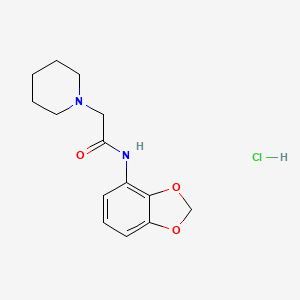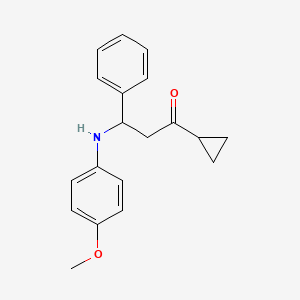![molecular formula C19H15FO4 B4944701 (3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one](/img/structure/B4944701.png)
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one is a synthetic organic compound characterized by its unique molecular structure This compound features a furan-2-one core substituted with a 2,4-dimethoxyphenyl group and a 2-fluorophenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-fluorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the furan-2-one core under acidic conditions. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts, such as Ru/Al2O3 in toluene, can enhance the reaction rate and yield. The optimal conditions for industrial synthesis include a reaction temperature of 140°C, an oxygen flow rate of 10 ml/min, and a catalyst loading of 0.15 g .
化学反応の分析
Types of Reactions
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan-2-one core to a dihydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, dihydrofuran derivatives, and halogenated aromatic compounds.
科学的研究の応用
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The molecular pathways involved include the inhibition of signal transduction pathways critical for cell survival and growth .
類似化合物との比較
Similar Compounds
Steviol glycosides: These compounds share a similar furan-2-one core but differ in their substituents and biological activities.
tert-Butyl carbamate: Although structurally different, this compound is used in similar synthetic applications as a building block.
Uniqueness
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and fluorophenyl groups enhances its reactivity and potential therapeutic applications.
特性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-14-7-8-15(17(11-14)23-2)18-10-13(19(21)24-18)9-12-5-3-4-6-16(12)20/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFYSMMTDCNRU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3F)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3F)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)

![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
![N-(cyclopropylmethyl)-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine](/img/structure/B4944642.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)



![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4944693.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B4944698.png)
![4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B4944709.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]piperidine](/img/structure/B4944721.png)
![5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
![(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4944733.png)
